REACTION_CXSMILES
|
N([O-])=O.[K+].N[C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[C:8]([F:14])[C:7]=1[CH3:15].[BrH:16].[OH-].[Na+]>CS(C)=O.[Cu]Br.O>[Br:16][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[C:8]([F:14])[C:7]=1[CH3:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C#N)C=C1)F)C
|
Name
|
copper(I) bromide
|
Quantity
|
1.911 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
22.67 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C#N)C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 53.3 mmol | |
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |